molecular formula C14H11FO3 B594217 5-Fluoro-3-(3-methoxyphenyl)benzoic acid CAS No. 1261889-81-9

5-Fluoro-3-(3-methoxyphenyl)benzoic acid

Cat. No.: B594217
CAS No.: 1261889-81-9
M. Wt: 246.237
InChI Key: YGIKXZKHSFRBCK-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5th position and a methoxy group at the 3rd position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylboronic acid and 5-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid with 5-fluorobenzoic acid.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Products include 5-Fluoro-3-(3-methoxyphenyl)benzaldehyde or this compound derivatives.

    Reduction: Products include 5-Fluoro-3-(3-methoxyphenyl)benzyl alcohol or 5-Fluoro-3-(3-methoxyphenyl)benzaldehyde.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-Amino-3-(3-methoxyphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-3-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but with the methoxy group at the 2nd position.

    3-(5-Fluoro-2-methoxyphenyl)benzoic acid: Similar structure but with the fluorine and methoxy groups at different positions.

Uniqueness

5-Fluoro-3-(3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique arrangement can lead to distinct interactions with molecular targets and different physicochemical properties.

Properties

IUPAC Name

3-fluoro-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKXZKHSFRBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689151
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-81-9
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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